Cellular Potency: BMS-466442 Exhibits 20- to 45-Fold Greater Asc-1 Inhibitory Potency Than ACPP
BMS-466442 inhibits D-[(³)H]Ser uptake in human Asc-1-expressing cells and rat primary neuronal cultures with IC₅₀ values of 36.8 ± 11.6 nM and 19.7 ± 6.7 nM, respectively [1]. In contrast, the comparator ACPP exhibits IC₅₀ values of 0.72 ± 0.13 μM (720 ± 130 nM) in human Asc-1-expressing CHO cells and 0.89 ± 0.30 μM (890 ± 300 nM) in rat primary neurons [2]. This represents a 20-fold improvement in the recombinant system and a 45-fold improvement in primary neurons for BMS-466442.
| Evidence Dimension | Inhibition of D-[(³)H]Serine uptake (IC₅₀) |
|---|---|
| Target Compound Data | 36.8 ± 11.6 nM (human Asc-1 cells); 19.7 ± 6.7 nM (rat primary neurons) |
| Comparator Or Baseline | ACPP: 0.72 ± 0.13 μM (720 ± 130 nM) in human Asc-1-expressing CHO cells; 0.89 ± 0.30 μM (890 ± 300 nM) in rat primary neurons |
| Quantified Difference | BMS-466442 is 20-fold more potent in recombinant human cells (720 nM / 36.8 nM) and 45-fold more potent in primary neurons (890 nM / 19.7 nM) |
| Conditions | Human Asc-1-expressing HEK cells or CHO cells; rat primary cortical neuronal cultures; D-[(³)H]Serine as substrate |
Why This Matters
The 20- to 45-fold greater potency of BMS-466442 enables experiments at lower compound concentrations, reducing the risk of off-target effects and solvent toxicity while maintaining robust target engagement.
- [1] Brown, J.M., Hunihan, L., Prack, M.M., Harden, D.G., Bronson, J., Dzierba, C.D., Gentles, R.G., Hendricson, A., Krause, R., Macor, J.E., Westphal, R.S. In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10). J. Neurochem. 2014, 129(2), 275-283. View Source
- [2] Sakimura, K., Nakao, K., Yoshikawa, M., Suzuki, M., Kimura, H. A novel Na⁺-independent alanine-serine-cysteine transporter 1 inhibitor inhibits both influx and efflux of D-serine. J. Neurosci. Res. 2016, 94(10), 888-895. View Source
